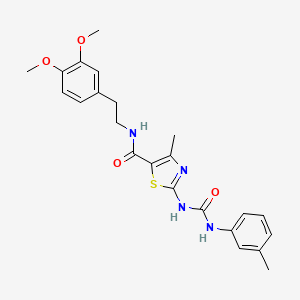

N-(3,4-dimethoxyphenethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3,4-dimethoxyphenethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the carboxamide group and the urea derivative. Common reagents used in these reactions include thionyl chloride, amines, and isocyanates. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

N-(3,4-dimethoxyphenethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

作用机制

The mechanism of action of N-(3,4-dimethoxyphenethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

相似化合物的比较

Similar Compounds

- N-(3,4-dimethoxyphenethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide

- N-(3,4-dimethoxyphenethyl)-4-methyl-2-(3-(o-tolyl)ureido)thiazole-5-carboxamide

Uniqueness

N-(3,4-dimethoxyphenethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is unique due to its specific substitution pattern on the thiazole ring and the presence of both the urea and carboxamide functional groups. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.

生物活性

N-(3,4-dimethoxyphenethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis and Characterization

The compound can be synthesized through a multi-step reaction involving thiazole formation and subsequent ureido group incorporation. The characterization of this compound typically involves techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated IC50 values ranging from 37 to 86 nM against various human cancer cell lines, suggesting potent antiproliferative activity . The mechanism often involves the inhibition of specific pathways critical for cancer cell survival.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| N-(3,4-Dimethoxyphenethyl)-... | A549 | TBD | |

| Compound 3a | MCF-10A | 37 | |

| Compound 3c | MCF-7 | 50 |

Enzyme Inhibition

Thiazole derivatives have also been studied for their ability to inhibit key enzymes involved in oxidative stress and cancer progression. For example, compounds have shown promising results in inhibiting NADPH oxidase, which is crucial in reactive oxygen species (ROS) production . Such inhibition can lead to reduced oxidative stress and improved cellular health.

Table 2: Enzyme Inhibition Potency

| Enzyme | Compound | Inhibition (%) | Reference |

|---|---|---|---|

| NADPH oxidase | N-(3,4-Dimethoxyphenethyl)-... | TBD | |

| SIRT2 | Compound 5a | 80% |

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of several thiazole derivatives on human pulmonary malignant cells (A549) and normal fibroblasts (BJ). The results indicated that some compounds exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .

- Mechanistic Studies : Another investigation focused on the mechanism by which thiazole derivatives induce cell death in cancer cells. It was found that certain compounds could enter cells and inhibit specific proteins involved in cell cycle regulation, leading to apoptosis .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3,4-dimethoxyphenethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via a multi-step approach. First, prepare the thiazole-5-carboxylic acid core via condensation of thiourea derivatives with α-bromoketones. Next, activate the carboxylic acid using coupling agents like EDCI/HOBt in anhydrous pyridine. The 3,4-dimethoxyphenethylamine moiety can be introduced via amide bond formation. Finally, the urea linkage is formed by reacting an isocyanate intermediate with m-toluidine. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) ensures high purity (>95%). Monitor reactions by TLC and confirm structures via 1H/13C NMR and HRMS .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use 1H NMR to verify substituent integration (e.g., methoxy protons at δ 3.7–3.8 ppm, aromatic protons in m-tolyl group). 13C NMR confirms carbonyl (amide/urea) and thiazole ring carbons.

- Mass Spectrometry : HRMS (ESI+) validates the molecular ion ([M+H]+).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity.

- Melting Point : Consistency in melting range (e.g., 214–216°C) indicates batch reproducibility .

Q. How is the compound’s solubility and stability profile determined for in vitro assays?

- Methodological Answer :

- Solubility : Test in DMSO (primary stock solvent), PBS, and cell culture media using nephelometry or UV-Vis spectroscopy.

- Stability : Incubate at 37°C in PBS (pH 7.4) and analyze degradation via HPLC over 24–72 hours. LC-MS identifies breakdown products (e.g., hydrolysis of urea or amide bonds) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing m-tolyl with halogenated aryl groups, altering methoxy positions).

- Biological Assays : Test against target proteins (e.g., EGFR, VEGFR-2) using kinase inhibition assays. Compare IC50 values to identify critical pharmacophores.

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and guide structural modifications.

- Data Interpretation : Use regression analysis to correlate substituent electronic/hydrophobic parameters (Hammett σ, π values) with activity .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Assay Validation : Ensure consistency in assay conditions (e.g., ATP concentration in kinase assays, cell line genetic backgrounds).

- Orthogonal Assays : Confirm results using SPR (binding affinity) and cellular proliferation assays (e.g., MTT).

- Metabolite Screening : Check for prodrug activation or off-target effects via metabolomics (LC-MS/MS).

- Statistical Analysis : Apply ANOVA to identify outliers and batch effects .

Q. How can X-ray crystallography and computational tools elucidate binding mechanisms with target proteins?

- Methodological Answer :

- Crystallization : Co-crystallize the compound with target proteins (e.g., EGFR) using vapor diffusion. Optimize conditions with PEG/Ion screens.

- Refinement : Use SHELXL for structure refinement. Analyze hydrogen bonds (e.g., urea NH to Glu762 in EGFR) and hydrophobic interactions (m-tolyl with Leu694).

- MD Simulations : Run GROMACS simulations to assess binding stability and conformational dynamics.

- Validation : Overlay crystal structures with docking poses to verify accuracy .

Q. What experimental approaches address low solubility issues in in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester prodrugs) to enhance aqueous solubility.

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles; characterize size (DLS) and drug release (dialysis).

- Co-solvent Systems : Use Cremophor EL/ethanol mixtures for parenteral administration.

- Pharmacokinetics : Measure plasma concentrations via LC-MS/MS after IV/PO dosing in rodent models .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between cancer cell lines and primary cells?

- Methodological Answer :

- Cell Line Authentication : Verify STR profiles to rule out cross-contamination.

- Microenvironment Mimicry : Compare 2D vs. 3D culture models (e.g., spheroids with ECM components).

- Primary Cell Viability : Normalize data to primary cell donor variability (e.g., age, genetic background).

- Mechanistic Studies : Perform RNA-seq to identify differential pathway activation (e.g., apoptosis vs. senescence) .

Q. Crystallography & Data Refinement

Q. What challenges arise in refining the crystal structure of this compound, and how are they mitigated?

- Methodological Answer :

- Disorder Handling : Use PART instructions in SHELXL to model disordered methoxy groups.

- Twinned Data : Apply TWIN/BASF commands for twinned crystals (e.g., merohedral twinning).

- Residual Density : Assign solvent molecules (e.g., water, DMSO) to unexplained peaks.

- Validation Tools : Check with PLATON/ADDSYM for missed symmetry and R1/Rfree convergence .

属性

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4S/c1-14-6-5-7-17(12-14)26-22(29)27-23-25-15(2)20(32-23)21(28)24-11-10-16-8-9-18(30-3)19(13-16)31-4/h5-9,12-13H,10-11H2,1-4H3,(H,24,28)(H2,25,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMAKEVQMEWRWFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。